molecular formula C18H24N7O15P3 B055145 [[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinimyl] [hydroxy-[1-(2-nitrophenyl)ethoxy]phosphoryl] hydrogen phosphate CAS No. 116271-22-8

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinimyl] [hydroxy-[1-(2-nitrophenyl)ethoxy]phosphoryl] hydrogen phosphate

Katalognummer: B055145
CAS-Nummer: 116271-22-8
Molekulargewicht: 671.3 g/mol
InChI-Schlüssel: XSZNISBTJNZPLS-WSSMKXPZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Caged guanosine 5’-O-(β,γ-imidotriphosphate) (GMP-pnp) is a photolabile derivative of guanosine triphosphate (GTP). It is a non-hydrolyzable analog of GTP, where the oxygen atom between the beta and gamma phosphates is replaced by a nitrogen atom. This modification makes GMP-pnp resistant to hydrolysis, allowing it to be used in various biochemical and physiological studies. The “caged” aspect refers to the compound being rendered inactive by a photolabile protecting group, which can be removed by light exposure, thereby activating the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of caged GMP-pnp involves the introduction of a photolabile protecting group to GMP-pnp. One common method involves the use of 1-(2-nitrophenyl)ethyl (NPE) as the photolabile group. The synthesis typically starts with the preparation of GMP-pnp, followed by the attachment of the NPE group. The reaction conditions often involve the use of organic solvents and specific catalysts to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of caged GMP-pnp follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential to produce caged GMP-pnp suitable for research and industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

Caged GMP-pnp primarily undergoes photolysis, where the photolabile protecting group is removed upon exposure to light, yielding the active GMP-pnp. This reaction is highly specific and can be controlled by adjusting the wavelength and intensity of the light source.

Common Reagents and Conditions

The photolysis of caged GMP-pnp typically requires a light source emitting at a specific wavelength, usually in the ultraviolet range. Common reagents used in the synthesis of caged GMP-pnp include organic solvents, catalysts, and the photolabile protecting group precursor.

Major Products Formed

The major product formed from the photolysis of caged GMP-pnp is the active GMP-pnp, which can then participate in various biochemical reactions, such as binding to GTP-binding proteins and influencing cellular signaling pathways.

Wissenschaftliche Forschungsanwendungen

Caged GMP-pnp has a wide range of applications in scientific research:

    Chemistry: It is used to study the kinetics and mechanisms of GTP-dependent reactions by providing a controlled release of GMP-pnp upon light activation.

    Biology: In cellular and molecular biology, caged GMP-pnp is used to investigate the role of GTP-binding proteins in signal transduction, cell division, and other cellular processes.

    Medicine: It is employed in the study of diseases related to GTP-binding proteins, such as cancer and neurodegenerative disorders, by allowing precise control over the activation of these proteins.

    Industry: Caged GMP-pnp is used in the development of biosensors and diagnostic tools that rely on GTP-dependent reactions.

Wirkmechanismus

The mechanism of action of caged GMP-pnp involves the photolysis of the photolabile protecting group, resulting in the release of active GMP-pnp. The active GMP-pnp can then bind to GTP-binding proteins, influencing their activity and downstream signaling pathways. This controlled activation allows researchers to study the temporal dynamics of GTP-dependent processes with high precision.

Vergleich Mit ähnlichen Verbindungen

Caged GMP-pnp is unique due to its non-hydrolyzable nature and photolabile protection. Similar compounds include:

    Caged GTP: Another photolabile GTP analog used in similar applications but differs in the specific photolabile group used.

    Guanosine 5’-O-(γ-thiotriphosphate) (GTP-γ-S): A non-hydrolyzable GTP analog that is not photolabile but is used to study GTP-binding proteins.

    Guanosine 5’-O-(β,γ-methylenetriphosphate) (GMP-CH2P): Another non-hydrolyzable analog with a methylene group replacing the oxygen atom.

Caged GMP-pnp stands out due to its ability to be activated by light, providing temporal control over its activity, which is not possible with other non-hydrolyzable GTP analogs.

Eigenschaften

CAS-Nummer

116271-22-8

Molekularformel

C18H24N7O15P3

Molekulargewicht

671.3 g/mol

IUPAC-Name

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinimyl] [hydroxy-[1-(2-nitrophenyl)ethoxy]phosphoryl] hydrogen phosphate

InChI

InChI=1S/C18H24N7O15P3/c1-8(9-4-2-3-5-10(9)25(29)30)38-42(32,33)40-43(34,35)39-41(20,31)36-6-11-13(26)14(27)17(37-11)24-7-21-12-15(24)22-18(19)23-16(12)28/h2-5,7-8,11,13-14,17,26-27H,6H2,1H3,(H2,20,31)(H,32,33)(H,34,35)(H3,19,22,23,28)/t8?,11-,13-,14-,17-,41?/m1/s1

InChI-Schlüssel

XSZNISBTJNZPLS-WSSMKXPZSA-N

Isomerische SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OP(=O)(O)OP(=N)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3NC(=NC4=O)N)O)O

SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OP(=O)(O)OP(=N)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O

Kanonische SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OP(=O)(O)OP(=N)(O)OCC2C(C(C(O2)N3C=NC4=C3NC(=NC4=O)N)O)O

Synonyme

1-(2-nitro)phenylethyl-P(3)-guanylyl imidodiphosphate

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.